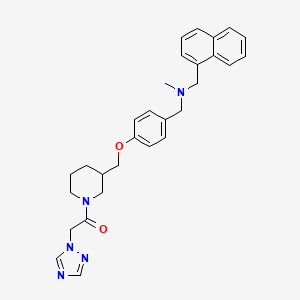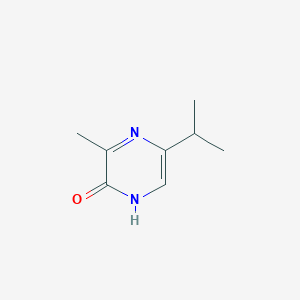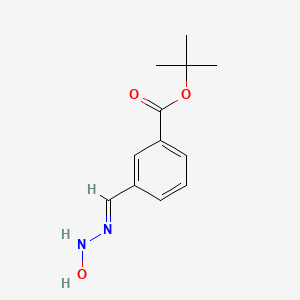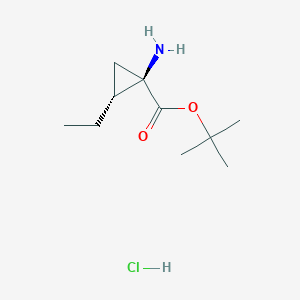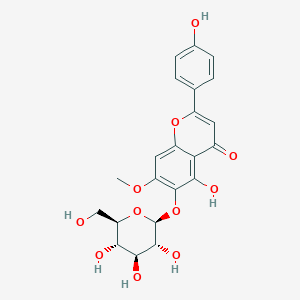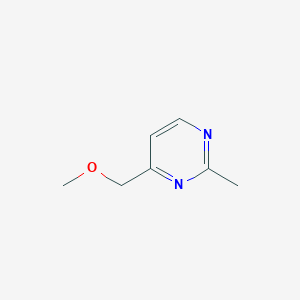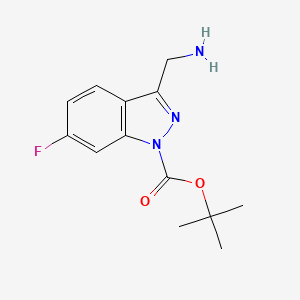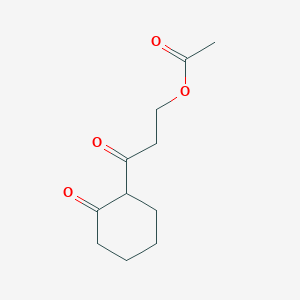
N,N'-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis .
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine derivatives have been investigated for their anticancer properties. They have shown cytotoxic effects against certain cancer cell lines, indicating their potential as chemotherapeutic agents .
Industry: The compound is also used in the development of new materials with specific properties, such as conductivity or fluorescence. These materials have applications in electronics, sensors, and other advanced technologies .
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it interferes with DNA replication and induces apoptosis in cancer cells . The exact molecular pathways and targets may vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole: A core structure shared by many derivatives with diverse biological activities.
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Another derivative with similar antimicrobial and anticancer properties.
N-(4-nitrophenyl)-1,3,4-thiadiazole: Known for its potent antimicrobial activity.
Uniqueness: N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine stands out due to its dimethylamine functional group, which enhances its solubility and reactivity. This makes it a versatile compound for various synthetic and biological applications .
Propiedades
Fórmula molecular |
C5H10N4S |
|---|---|
Peso molecular |
158.23 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N'-(1,3,4-thiadiazol-2-yl)methanediamine |
InChI |
InChI=1S/C5H10N4S/c1-6-3-9(2)5-8-7-4-10-5/h4,6H,3H2,1-2H3 |
Clave InChI |
VEESXVASROONFY-UHFFFAOYSA-N |
SMILES canónico |
CNCN(C)C1=NN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




